Introduction: A Versatile Building Block in Modern Chemistry
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to 3-Amino-5-methoxyphenol (CAS 162155-27-3): Properties, Reactivity, and Applications in Drug Discovery
3-Amino-5-methoxyphenol, identified by CAS Number 162155-27-3, is a substituted aromatic phenol derivative that has emerged as a valuable intermediate in synthetic organic chemistry.[1][2] Its unique trifunctional structure, featuring an amino group, a hydroxyl group, and a methoxy group on a benzene ring, makes it a highly versatile precursor for the synthesis of complex molecules. While not a household name, this compound is of significant interest to researchers and drug development professionals, primarily for its role in the creation of novel pharmaceutical agents.[2][3] This guide provides a comprehensive technical overview of its properties, reactivity, potential synthetic routes, and established applications, with a focus on its utility in medicinal chemistry.
Physicochemical & Spectral Properties
The physical and chemical properties of 3-Amino-5-methoxyphenol dictate its handling, storage, and reaction conditions. It is typically supplied as a solid with a purity of 97% or higher.[1][4] Due to the presence of both amino and phenolic hydroxyl groups, the compound is susceptible to oxidation, necessitating specific storage conditions to maintain its integrity.
Causality Behind Storage Choices: The requirement for storage in an inert atmosphere, typically under argon or nitrogen, and at low temperatures (-20°C) is a direct consequence of the compound's chemical nature.[1][5] The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is prone to oxidation upon exposure to air and light, which can lead to the formation of colored impurities and degradation of the material. Freezing the compound slows down any potential degradation pathways, ensuring its long-term stability and reactivity for synthetic applications.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 162155-27-3 | [1][2][4][6] |
| Molecular Formula | C₇H₉NO₂ | [2][4][6] |
| Molecular Weight | 139.15 g/mol | [2][4][6] |
| IUPAC Name | 3-amino-5-methoxyphenol | [1][7] |
| Synonyms | 3-Amino-5-hydroxyanisole, 3-Hydroxy-5-methoxyaniline | [4] |
| Appearance | Solid | [1][7] |
| Boiling Point | 332.0 ± 22.0 °C (Predicted) | [2] |
| Density | 1.219 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1][5] |
Expected Spectral Characteristics
While specific spectral data must be confirmed by analysis of a given lot, the structure of 3-Amino-5-methoxyphenol allows for clear predictions of its spectral features. Documentation such as NMR, HPLC, and LC-MS data is often available from suppliers.[4][5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the methoxy group (OCH₃) typically around 3.7-3.8 ppm, and broad singlets for the amino (NH₂) and hydroxyl (OH) protons, whose chemical shifts can vary depending on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The carbon attached to the methoxy group would appear around 55 ppm, while the aromatic carbons would resonate in the 100-160 ppm region.[8]
-
IR Spectroscopy: The infrared spectrum will be characterized by strong, broad absorption bands for the O-H and N-H stretches, typically in the 3200-3500 cm⁻¹ region. C-O stretching vibrations for the phenol and ether functionalities would appear in the 1000-1300 cm⁻¹ range, and characteristic C=C stretching peaks for the aromatic ring would be seen around 1600 cm⁻¹.[8]
Caption: Structure of 3-Amino-5-methoxyphenol
Reactivity Profile and Synthetic Utility
The synthetic utility of 3-Amino-5-methoxyphenol stems from the distinct reactivity of its three functional groups.
-
Amino Group: The primary amine is nucleophilic and readily undergoes reactions such as acylation, alkylation, and sulfonylation. It is a key handle for building out molecular complexity, for instance, by forming amide bonds which are prevalent in pharmaceuticals.
-
Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile for O-alkylation reactions (e.g., Williamson ether synthesis). It can also be acylated to form esters.
-
Aromatic Ring: The ring is highly activated towards electrophilic aromatic substitution due to the strong ortho-, para-directing effects of the amino and hydroxyl groups, and the weaker activation from the methoxy group. This makes positions 2, 4, and 6 susceptible to reactions like halogenation, nitration, and Friedel-Crafts reactions.
This multi-faceted reactivity allows for selective transformations. For example, under basic conditions, O-alkylation at the hydroxyl group can be favored, while under neutral or acidic conditions, N-acylation of the amino group is often preferred. This selectivity is crucial for its application as a building block, enabling chemists to precisely construct target molecules.
Key Applications in Drug Development
The primary driver for the scientific interest in 3-Amino-5-methoxyphenol is its documented use as a key intermediate in the synthesis of biologically active compounds.
Inhibitors of Dengue Virus Replication
A significant application is found in the development of novel therapeutics against the dengue virus.[2] A European Patent (EP 3436437 B1) describes the use of 3-Amino-5-methoxyphenol as a starting material for a series of substituted indoline derivatives that act as dengue viral replication inhibitors.[3]
The synthesis involves an initial O-alkylation of the phenolic hydroxyl group, followed by reactions involving the amino group to construct the final complex molecule. This application underscores the compound's value to medicinal chemists targeting infectious diseases.[3]
Caption: Role in the synthesis of a dengue virus inhibitor.[3]
Urokinase Inhibitors
Research has also indicated that 3-Amino-5-methoxyphenol can be a useful starting material for the preparation of selective 2-naphthamidine inhibitors of urokinase.[2] Urokinase is a type of serine protease that is overexpressed in many types of cancer and is involved in tumor invasion and metastasis. Inhibitors of this enzyme are therefore of significant interest in oncology research.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are paramount when handling 3-Amino-5-methoxyphenol. The compound is classified as hazardous, and a thorough risk assessment should be conducted before use.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][4] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1][4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][4] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [1][4] |
Protocol: Safe Handling Workflow
The following protocol outlines a self-validating system for the safe handling of 3-Amino-5-methoxyphenol powder in a research setting.
-
Preparation & Engineering Controls:
-
Causality: To prevent inhalation of the harmful powder and exposure to the irritant, all weighing and manipulation must be performed within a certified chemical fume hood or a glove box.[9][10] This provides the primary barrier between the researcher and the chemical.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[10]
-
-
Personal Protective Equipment (PPE):
-
Wear a properly fitted lab coat, splash-proof chemical goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Causality: Since the compound is harmful upon skin contact and causes irritation, gloves are essential to prevent dermal exposure.[1][4] Goggles protect against accidental splashes that could cause serious eye irritation.
-
-
Handling & Dispensing:
-
Use spatulas and glassware dedicated to this chemical or thoroughly cleaned before use.
-
Handle the compound gently to avoid creating airborne dust.
-
Keep containers tightly sealed when not in use to prevent oxidation and contamination.[10]
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[10][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[9][11]
-
Ingestion/Inhalation: Move to fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, seek immediate medical attention.[9][11]
-
-
Waste & Decontamination:
-
Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Decontaminate all surfaces and equipment after use.
-
Caption: General workflow for handling a chemical powder.
Conclusion
3-Amino-5-methoxyphenol (CAS 162155-27-3) is a strategically important chemical intermediate whose value is defined by the versatile reactivity of its constituent functional groups. Its demonstrated role as a key building block in the synthesis of potential antiviral agents for dengue and inhibitors for cancer-related enzymes highlights its significance for the drug discovery and development community. While it must be handled with care due to its hazardous properties, its utility in constructing complex molecular architectures ensures its continued relevance in the pursuit of novel therapeutics.
References
-
(3-Amino-5-methoxyphenyl)methanol. (n.d.). AbacipharmTech. Retrieved from [Link]
-
Lagunamycin. (n.d.). In Wikipedia. Retrieved from [Link]
-
NMAM METHOD 2005. (2016). CDC/NIOSH. Retrieved from [Link]
-
How can I synthesize 2-amino-5-methoxyphenol? (2014). ResearchGate. Retrieved from [Link]
-
Synthesis of 3-methoxy-5-methylphenol. (n.d.). PrepChem.com. Retrieved from [Link]
-
Organic Chemistry - Spectroscopy - 3-Methoxyphenol. (2017, July 7). [Video]. YouTube. Retrieved from [Link]
-
SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS (EP 3436437 B1). (2021). European Patent Office. Retrieved from [Link]
-
3-(Methylthio)-1-hexanol. (n.d.). PubChem. Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
3-Methoxy-5-Methylphenol. (n.d.). PubChem. Retrieved from [Link]
-
hexanol, 111-27-3. (n.d.). The Good Scents Company. Retrieved from [Link]
-
3-Amino-5-methylphenol. (n.d.). PubChem. Retrieved from [Link]
-
Eugenol. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
- 1. 3-Amino-5-methoxyphenol | 162155-27-3 [sigmaaldrich.com]
- 2. 3-amino-5-methoxyphenol CAS#: 162155-27-3 [m.chemicalbook.com]
- 3. data.epo.org [data.epo.org]
- 4. CAS 162155-27-3 | 3-Amino-5-methoxyphenol - Synblock [synblock.com]
- 5. 162155-27-3|3-Amino-5-methoxyphenol|BLD Pharm [bldpharm.com]
- 6. 3-amino-5-methoxyphenol | 162155-27-3 | MGA15527 [biosynth.com]
- 7. 3-Amino-5-methoxyphenol | 162155-27-3 [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
